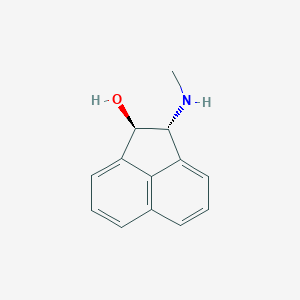
1-Acenaphthylenol,1,2-dihydro-2-(methylamino)-,(1R,2R)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acenaphthylenol,1,2-dihydro-2-(methylamino)-,(1R,2R)-(9CI) is a complex organic compound with a unique structure that includes a naphthalene ring system
Vorbereitungsmethoden
The synthesis of 1-Acenaphthylenol,1,2-dihydro-2-(methylamino)-,(1R,2R)-(9CI) typically involves multiple steps, starting from readily available precursors. The synthetic routes often include:
Reduction: The reduction of acenaphthylene derivatives to form the dihydro compound.
Amination: Introduction of the methylamino group through nucleophilic substitution reactions.
Hydroxylation: Addition of the hydroxyl group to the naphthalene ring system.
Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
1-Acenaphthylenol,1,2-dihydro-2-(methylamino)-,(1R,2R)-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can further hydrogenate the naphthalene ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Acenaphthylenol,1,2-dihydro-2-(methylamino)-,(1R,2R)-(9CI) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Acenaphthylenol,1,2-dihydro-2-(methylamino)-,(1R,2R)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Acenaphthylenol,1,2-dihydro-2-(methylamino)-,(1R,2R)-(9CI) can be compared with other similar compounds, such as:
1,2-Acenaphthylenediamine: A related compound with two amino groups instead of one methylamino group.
1,2-Acenaphthylenedione: An oxidized derivative with two carbonyl groups.
3-Acenaphthyleneacetic acid: A compound with an acetic acid functional group attached to the naphthalene ring.
These similar compounds share structural features with 1-Acenaphthylenol,1,2-dihydro-2-(methylamino)-,(1R,2R)-(9CI) but differ in their functional groups and chemical properties, highlighting the uniqueness of each compound.
Eigenschaften
Molekularformel |
C13H13NO |
|---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
(1R,2R)-2-(methylamino)-1,2-dihydroacenaphthylen-1-ol |
InChI |
InChI=1S/C13H13NO/c1-14-12-9-6-2-4-8-5-3-7-10(11(8)9)13(12)15/h2-7,12-15H,1H3/t12-,13-/m1/s1 |
InChI-Schlüssel |
WVOMXVUXVVWHQB-CHWSQXEVSA-N |
Isomerische SMILES |
CN[C@H]1[C@@H](C2=CC=CC3=C2C1=CC=C3)O |
Kanonische SMILES |
CNC1C(C2=CC=CC3=C2C1=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


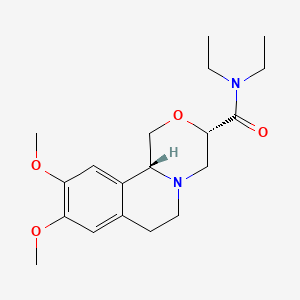
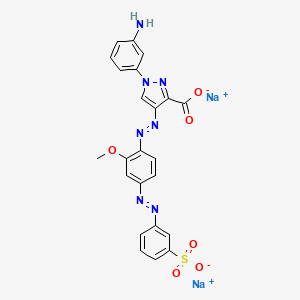
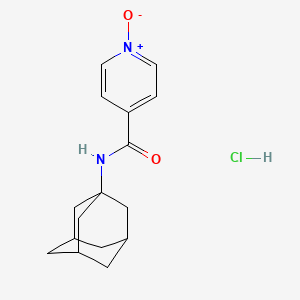

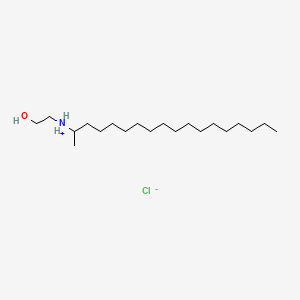



![Spiro[7H-benzo[c]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 10-(diethylamino)-5-methoxy-](/img/structure/B13763924.png)

![Ethyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13763930.png)



